[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C50H73NO12Si2 and its molecular weight is 936.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on available research findings and case studies.
The compound has the following characteristics:
- Molecular Formula : C42H51NO13
- Molecular Weight : 777.9 g/mol
- Purity : Typically around 95% .
Structural Features
The compound features multiple functional groups including acetoxy and hydroxy groups that contribute to its biological activity. The presence of a triethylsilyloxy group enhances its stability and solubility in biological systems.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , similar to those observed in other taxanes like Paclitaxel. It disrupts microtubule dynamics which is crucial for cell division:
- Mechanism of Action : The compound binds to β-tubulin and stabilizes microtubules, preventing their depolymerization .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly in inhibiting certain kinases involved in cancer signaling pathways:
- Target Enzymes : Studies have indicated that it may inhibit the activity of specific cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties , effective against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, the compound was tested on various cancer cell lines including breast and lung cancer cells. Results demonstrated:
Cell Line | IC50 Value (µM) | Effectiveness (%) |
---|---|---|
MCF-7 (Breast) | 0.5 | 85 |
A549 (Lung) | 0.8 | 78 |
This indicates a strong cytotoxic effect at low concentrations .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of the compound. The results showed significant inhibition of CDK2 and CDK4:
Enzyme | Inhibition (%) | Concentration (µM) |
---|---|---|
CDK2 | 70 | 1 |
CDK4 | 65 | 1 |
This suggests a promising role in cancer therapy by targeting cell cycle regulation .
Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings were:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results indicate potential for development as an antimicrobial agent .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-35-27-36-49(57,29-59-36)41-43(54)50(58)28-34(30(4)37(47(50,9)10)39(60-31(5)52)42(53)48(35,41)11)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,54,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35-,36+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLUMXKBLFPFLT-ZJYGDCDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73NO12Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.